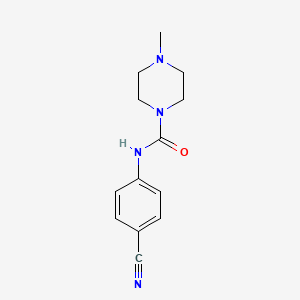![molecular formula C14H16N2O2 B7475262 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of TAK-659 and belongs to the class of kinase inhibitors.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide involves the inhibition of specific kinases. BTK inhibition, for example, has been shown to be effective in the treatment of B-cell malignancies. FLT3 inhibition has been shown to be effective in the treatment of acute myeloid leukemia. ITK inhibition has been shown to be effective in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide have been extensively studied. It has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory disorders. It has also been shown to have anti-tumor effects, which make it a promising candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide is its specificity towards certain kinases. This makes it a valuable tool for studying the role of these kinases in various diseases. However, one of the limitations of this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound in lab experiments.
Zukünftige Richtungen
There are many future directions for the study of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide. One potential direction is the development of more specific inhibitors that target specific kinases. Another potential direction is the investigation of the potential synergistic effects of this compound with other drugs. Additionally, the potential use of this compound in combination with immunotherapy for the treatment of cancer is an area of active research.
Synthesemethoden
The synthesis of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide involves the reaction between 2-methyl-1,3-oxazole-4-carboxylic acid and 4-aminobenzonitrile. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain a pure form of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various kinases, including BTK, FLT3, and ITK. This makes it a promising candidate for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)14(17)16-12-6-4-11(5-7-12)13-8-18-10(3)15-13/h4-9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAQHIHZBRZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)


![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)





![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)


![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)